Definitive Identity as Sodium Cromoglicate Impurity 6: A Critical Reference Standard for Pharmaceutical Analysis
5-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid is unequivocally identified as 'Sodium Cromoglicate impurity 6' by specialized pharmaceutical reference standard suppliers [1]. In contrast, the closely related analog chromocarb (4-oxo-4H-chromene-2-carboxylic acid, CAS 4940-39-0) is a distinct vasoprotective drug substance and is not a recognized impurity in Sodium Cromoglicate [2]. This specific impurity designation provides a clear, non-interchangeable procurement rationale.
| Evidence Dimension | Regulatory and Analytical Identity |
|---|---|
| Target Compound Data | Designated as Sodium Cromoglicate impurity 6 |
| Comparator Or Baseline | Chromocarb (CAS 4940-39-0): Not an impurity in Sodium Cromoglicate |
| Quantified Difference | Qualitative identity; target is a specified impurity, comparator is a drug substance. |
| Conditions | Pharmaceutical impurity analysis context |
Why This Matters
For analytical chemists in pharmaceutical QC, the compound's identity as a specific process impurity is the sole justification for its procurement over other commercially available chromone-2-carboxylic acids.
- [1] Foreversyn. Sodium Cromoglicate impurity 6 (CAS 53878-47-0). Product Catalog FY-SC06. View Source
- [2] Probes & Drugs. CHROMOCARB (PD001098). Drug Status: approved, investigational. View Source
